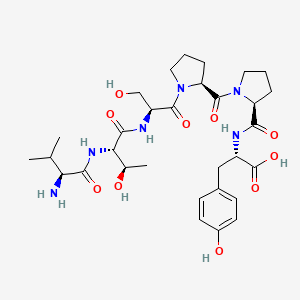
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine is a peptide compound composed of six amino acids: valine, threonine, serine, proline, proline, and tyrosine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in threonine and tyrosine can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino groups can participate in substitution reactions, forming derivatives like N-acylated peptides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylating agents like acetic anhydride or succinic anhydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can yield dopaquinone, while reduction of disulfide bonds results in free thiols.
Aplicaciones Científicas De Investigación
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine has diverse applications in scientific research:
Chemistry: Used as a model peptide in studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques like mass spectrometry.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing processes like signal transduction, cellular communication, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
- L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
- L-Tyrosine, L-leucyl-L-threonyl-L-valyl-L-seryl-L-prolyl-L-tryptophyl
Uniqueness
L-Valyl-L-threonyl-L-seryl-L-prolyl-L-prolyl-L-tyrosine is unique due to its specific sequence and the presence of two proline residues, which can induce distinct structural conformations. This uniqueness can affect its biological activity and interactions compared to other similar peptides.
Propiedades
Número CAS |
550348-23-7 |
|---|---|
Fórmula molecular |
C31H46N6O10 |
Peso molecular |
662.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C31H46N6O10/c1-16(2)24(32)27(42)35-25(17(3)39)28(43)34-21(15-38)29(44)37-13-5-7-23(37)30(45)36-12-4-6-22(36)26(41)33-20(31(46)47)14-18-8-10-19(40)11-9-18/h8-11,16-17,20-25,38-40H,4-7,12-15,32H2,1-3H3,(H,33,41)(H,34,43)(H,35,42)(H,46,47)/t17-,20+,21+,22+,23+,24+,25+/m1/s1 |
Clave InChI |
MOIALTVUBYKVML-AGZZQPQKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


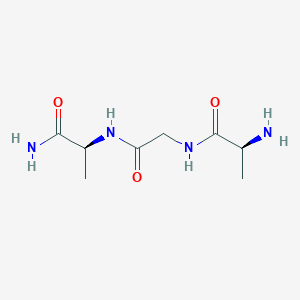
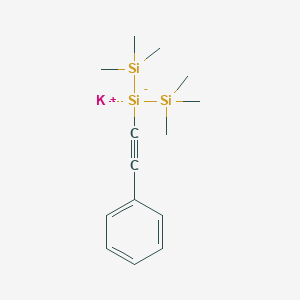
![2H-Azepin-2-one, 1-[1-(2-bromophenyl)ethenyl]hexahydro-](/img/structure/B14220599.png)
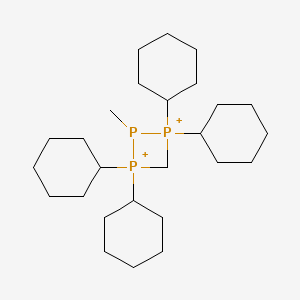
![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
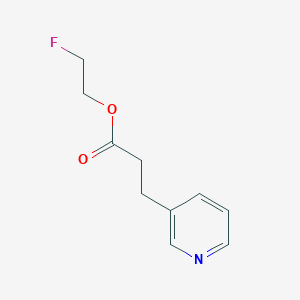
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-nitro-](/img/structure/B14220626.png)
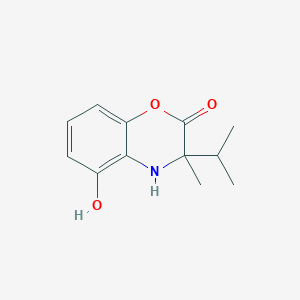
![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)
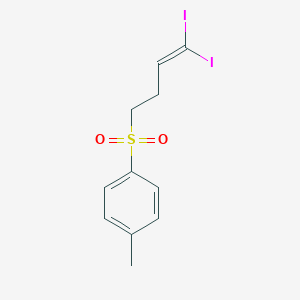
![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)
